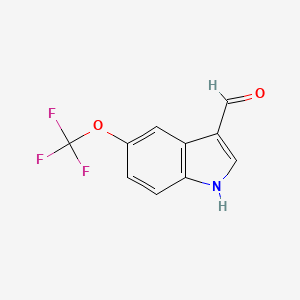

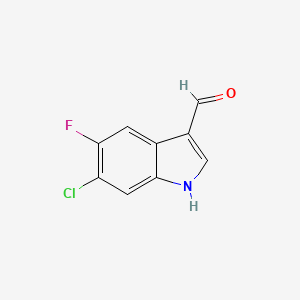

6-chloro-5-fluoro-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

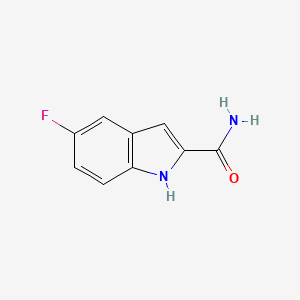

6-Chloro-5-fluoro-1H-indole-3-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in multicomponent reactions (MCRs) to produce complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H5ClFNO . The InChI code for this compound is 1S/C9H5ClFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including this compound, have been used in inherently sustainable multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical and Chemical Properties Analysis

The molecular weight of this compound is 197.6 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis of Indoles

Indoles, including derivatives such as 6-chloro-5-fluoro-1H-indole-3-carbaldehyde, are pivotal in organic synthesis and medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) outlines the classification of indole synthesis strategies, highlighting the importance of indoles in developing new methods for organic synthesis. This framework for classifying indole syntheses aids in understanding the diverse synthetic approaches and their applications in creating complex molecular architectures, including those involving halogenated indoles (Taber & Tirunahari, 2011).

Fluorescence Imaging

The toxicity of organic fluorophores, including fluorinated indoles, has been reviewed with a focus on their applications in molecular imaging, particularly for in vivo cancer diagnosis (Alford et al., 2009). Although this compound is not specifically mentioned, the review underscores the broader context of using fluorinated compounds in biomedical imaging, highlighting the balance between their utility and potential toxicity (Alford et al., 2009).

Fluorinated Compounds in Material Science

Hird (2007) discusses the unique properties and applications of fluorinated liquid crystals, which include a variety of fluorinated organic compounds. While the review does not specifically address this compound, it provides insights into how fluorination affects the physical properties of organic compounds, potentially informing the material science applications of fluorinated indoles (Hird, 2007).

Environmental and Toxicological Considerations

A review on novel fluorinated alternatives to persistent organic pollutants (POPs) such as PFASs discusses the environmental and health risks associated with fluorinated compounds, including those related to fluorinated indoles (Wang et al., 2019). This research emphasizes the need for further toxicological studies to evaluate the safety of fluorinated alternatives, suggesting an area of research relevance for this compound (Wang et al., 2019).

Catalytic Applications

Palladium-catalyzed cascade reactions for annulative π-extension of indoles, including halogenated indoles, showcase the potential of these compounds in synthesizing carbazoles through C–H bond activation (Dinda et al., 2020). This illustrates a significant application in organic synthesis, where halogenated indoles could serve as precursors in complex catalytic transformations (Dinda et al., 2020).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-chloro-5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMXRCUWBYQGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257788 | |

| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467451-99-6 | |

| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467451-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.